

A Comparative Guide to the Analytical Characterization of 2-Chloropyrimidine-5-sulfonamide

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Compound of Interest

Compound Name: 2-Chloropyrimidine-5-sulfonamide

CAS No.: 1155080-09-3

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Introduction: The Analytical Imperative for 2-Chloropyrimidine-5-sulfonamide

2-Chloropyrimidine-5-sulfonamide is a heterocyclic building block of significant interest in pharmaceutical research and development.[1] Its structure, featuring a reactive chloropyrimidine core and a sulfonamide moiety, makes it a valuable intermediate in the synthesis of targeted therapeutics.[2][3] The precise characterization of this molecule is paramount, as its purity, stability, and structural integrity directly impact the quality, safety, and efficacy of any resulting active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of the primary analytical methods for the comprehensive characterization of **2-Chloropyrimidine-5-sulfonamide**. Moving beyond a simple listing of techniques, we will explore the causality behind methodological choices, offering field-proven insights into establishing a robust, self-validating analytical workflow. The protocols herein are presented as robust starting points, grounded in established principles for

the analysis of sulfonamides and related heterocyclic compounds, designed to be adapted and validated within your specific laboratory environment.

Chromatographic Methods: Purity, Quantification, and Impurity Profiling

Chromatography is the cornerstone of purity assessment and quantification. The choice between liquid and gas chromatography hinges on the analyte's volatility and thermal stability. For **2-Chloropyrimidine-5-sulfonamide** (M.W. 193.61 g/mol), its polar functional groups and expected thermal lability make High-Performance Liquid Chromatography (HPLC) the method of choice for purity and assay determination.[4] Gas Chromatography (GC) becomes relevant for analyzing volatile impurities or requires derivatization.

High-Performance Liquid Chromatography (HPLC-UV)

Reverse-phase HPLC (RP-HPLC) is the gold standard for separating the parent compound from its potential non-volatile impurities, which may arise from synthesis (starting materials, by-products) or degradation.

Causality of Method Design:

- **Column Choice:** A C18 or C8 column is selected for its hydrophobic stationary phase, which provides effective retention for moderately polar compounds like our target molecule.[5]
- **Mobile Phase:** An acidic mobile phase (e.g., using formic or acetic acid) is employed to suppress the ionization of the sulfonamide group, leading to better peak shape and consistent retention. Acetonitrile is a common organic modifier providing good elution strength and UV transparency.
- **Detection:** The pyrimidine ring contains a chromophore, making UV detection a simple and robust choice. A photodiode array (PDA) detector is recommended to gather spectral data across a range, which aids in peak identification and purity assessment. A detection wavelength around 260-270 nm is a logical starting point for pyrimidine-containing structures.[5]

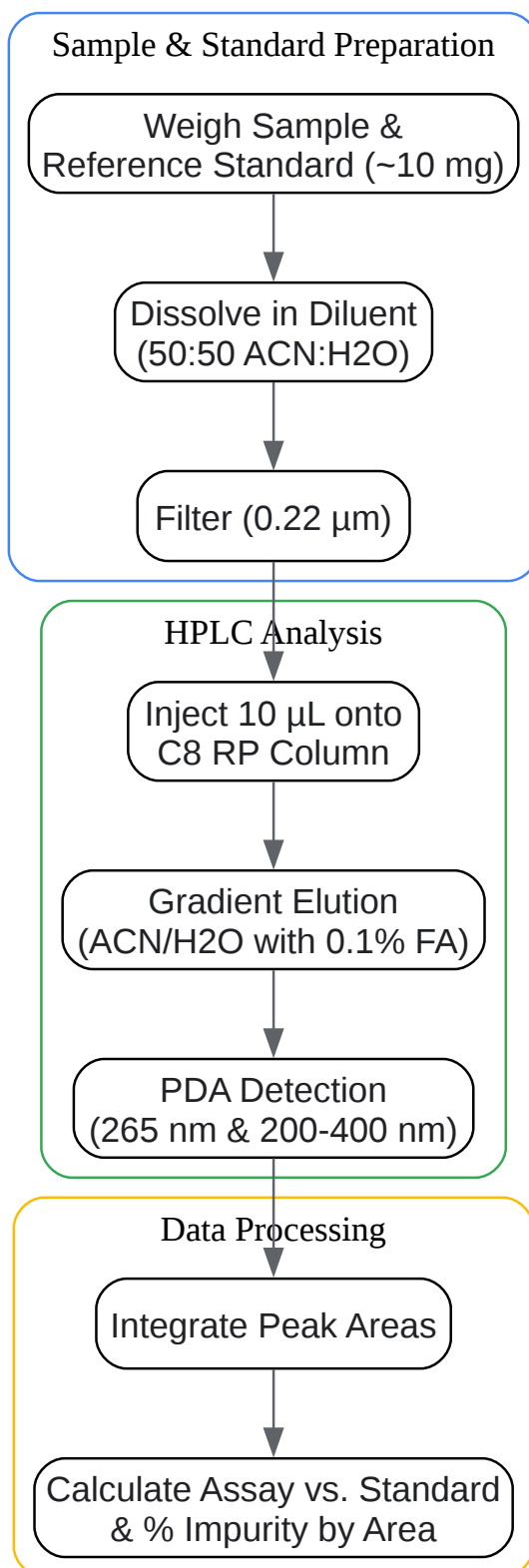
Experimental Protocol: RP-HPLC for Purity and Assay Determination

- System Preparation:
 - HPLC System: A quaternary or binary HPLC system with a PDA detector.
 - Column: YMC-Triart C8 (250 x 4.6 mm, 5 μ m) or equivalent.[5]
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
- Sample and Standard Preparation:
 - Diluent: 50:50 (v/v) Acetonitrile:Water.
 - Standard Solution: Accurately weigh ~10 mg of **2-Chloropyrimidine-5-sulfonamide** reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 0.1 mg/mL.
 - Sample Solution: Prepare the test sample in the same manner as the standard solution.
 - Filter all solutions through a 0.22 μ m syringe filter prior to injection.[6]
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Injection Volume: 10 μ L.
 - PDA Detection: 265 nm for quantification, with a full scan from 200-400 nm.
 - Gradient Program:

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
20.0	5	95
25.0	5	95
25.1	95	5

| 30.0 | 95 | 5 |

- Data Analysis:
 - Calculate the assay of **2-Chloropyrimidine-5-sulfonamide** in the sample by comparing its peak area to that of the standard.
 - Determine the percentage of impurities by area normalization, assuming a relative response factor of 1.0 for unknown impurities.



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Caption: HPLC-UV workflow for purity analysis.

Gas Chromatography (GC-FID/MS)

Direct GC analysis of **2-Chloropyrimidine-5-sulfonamide** is challenging due to its low volatility and potential for thermal degradation in the hot injector. However, GC is the preferred method for analyzing residual solvents from the synthesis process (e.g., acetone, acetonitrile, dichloromethane).[7] For analyzing the compound itself or non-volatile impurities, derivatization would be necessary to increase volatility, though this adds complexity.[8]

Causality of Method Design (for Residual Solvents):

- **Technique:** Static headspace (HS) sampling is ideal as it introduces only the volatile components into the GC system, protecting the column from non-volatile matrix components.
- **Column Choice:** A polar column, such as one with a wax-based stationary phase (e.g., DB-Wax), is suitable for resolving a wide range of common polar and non-polar solvents.[9]
- **Detector:** A Flame Ionization Detector (FID) is robust and provides a near-universal response for organic compounds, making it excellent for quantification.[10]

Experimental Protocol: Headspace GC-FID for Residual Solvent Analysis

- **System Preparation:**
 - **GC System:** GC with a static headspace autosampler and FID.
 - **Column:** DB-Wax (30 m x 0.53 mm ID, 1.0 µm film thickness) or equivalent.
 - **Carrier Gas:** Helium or Hydrogen at an appropriate flow rate.
- **Sample and Standard Preparation:**
 - **Diluent:** Dimethyl sulfoxide (DMSO).
 - **Standard Solution:** Prepare a stock solution containing known amounts of expected residual solvents (e.g., methanol, acetone, acetonitrile, toluene) in DMSO. Prepare a series of dilutions to create a calibration curve.

- Sample Preparation: Accurately weigh ~100 mg of **2-Chloropyrimidine-5-sulfonamide** into a 20 mL headspace vial. Add 5 mL of DMSO, cap, and vortex to dissolve.
- GC and Headspace Conditions:
 - Headspace:
 - Vial Equilibration Temperature: 80 °C.
 - Vial Equilibration Time: 20 min.
 - Loop Temperature: 90 °C.
 - Transfer Line Temperature: 100 °C.
 - GC:
 - Injector Temperature: 200 °C.
 - Oven Program: 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min, hold 5 min.
 - Detector Temperature: 250 °C.
- Data Analysis:
 - Identify residual solvents in the sample by comparing retention times with the standard.
 - Quantify any detected solvents using the external standard calibration curve.

Spectroscopic and Spectrometric Methods: Structural Confirmation and Identification

While chromatography quantifies components, spectroscopy and spectrometry provide the definitive structural evidence needed for identity confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, crucial structural information. Electrospray Ionization (ESI), coupled with HPLC (LC-MS), is the most

suitable technique for this compound.

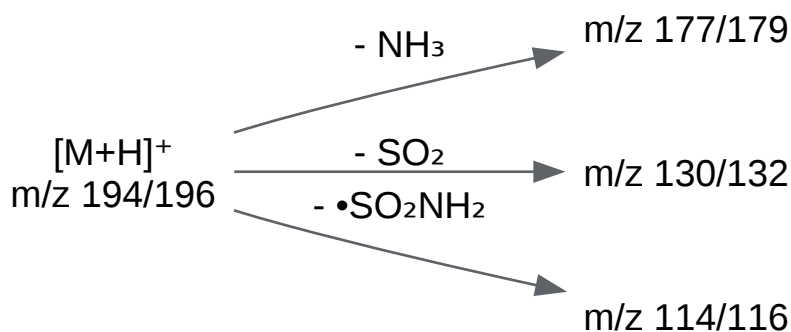
Causality of Method Design:

- Ionization: ESI is a soft ionization technique ideal for polar, thermally labile molecules, minimizing in-source degradation and ensuring the generation of a strong protonated molecular ion $[M+H]^+$.
- Fragmentation (MS/MS): Collision-Induced Dissociation (CID) of the $[M+H]^+$ ion will yield structurally significant fragment ions. Key expected fragmentations for sulfonamides include the loss of SO_2 (64 Da) and cleavage of the S-N and pyrimidine-S bonds.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Table 1: Predicted ESI-MS/MS Fragmentation for **2-Chloropyrimidine-5-sulfonamide**

m/z (Predicted)	Proposed Fragment Ion	Proposed Neutral Loss	Rationale
194/196	$[C_4H_5ClN_3O_2S]^+$ $([M+H]^+)$	-	Protonated molecular ion (with $^{35}Cl/^{37}Cl$ isotope pattern)
177/179	$[C_4H_4ClN_2O_2S]^+$	NH_3	Loss of ammonia from the sulfonamide group
130/132	$[C_4H_4ClN_3]^+$	SO_2	Characteristic loss of sulfur dioxide via rearrangement [12]

| 114/116 | $[C_4H_3ClN_2]^+$ | SO_2NH_2 | Cleavage of the C-S bond |



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Caption: Predicted ESI-MS/MS fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation. Both 1H and ^{13}C NMR are essential for confirming the identity and structure of the synthesized compound.

Causality of Method Design:

- Solvent: Deuterated dimethyl sulfoxide (DMSO- d_6) is an excellent choice as it can dissolve the polar compound and its $-NH_2$ protons from the sulfonamide group will be observable and can exchange with residual water.[14]
- 1H NMR: The spectrum is expected to be simple. The two protons on the pyrimidine ring should appear as distinct singlets at high chemical shifts (downfield) due to the electron-withdrawing effects of the nitrogen atoms, chlorine, and sulfonamide group. The sulfonamide protons ($-SO_2NH_2$) will likely appear as a broad singlet.
- ^{13}C NMR: The spectrum will show four distinct signals for the four carbon atoms in the pyrimidine ring. Chemical shift prediction tools and comparison with similar structures are vital for assignment.[15] 2D NMR techniques like HSQC and HMBC would be used to confirm assignments definitively.

Table 2: Predicted 1H and ^{13}C NMR Chemical Shifts (in DMSO- d_6)

Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity	Rationale / Assignment
^1H	9.0 - 9.2	Singlet	Pyrimidine H (adjacent to Cl and SO_2NH_2)
^1H	8.8 - 9.0	Singlet	Pyrimidine H (between N atoms)
^1H	7.5 - 8.0	Broad Singlet	$-\text{SO}_2\text{NH}_2$ (2H)
^{13}C	160 - 165	Singlet	C-Cl
^{13}C	158 - 162	Singlet	N-C-N
^{13}C	155 - 160	Singlet	N-C-H
^{13}C	130 - 135	Singlet	C- SO_2NH_2

Note: These are estimated values based on analogous structures. Actual values must be determined experimentally.[16]

Thermal Analysis: Stability and Solid-State Characterization

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are critical for understanding the compound's thermal stability, which informs drying, milling, and storage conditions.[17]

Causality of Method Design:

- TGA: Measures mass loss as a function of temperature. It will reveal the onset of thermal decomposition and can detect the presence of residual solvents or water that are lost at lower temperatures.[18]
- DSC: Measures the heat flow into or out of a sample as it is heated. It is used to determine the melting point (an endothermic event) and can reveal other solid-state phenomena like polymorphic transitions or crystallization.[19]

- Coupled Techniques (TGA-MS): Coupling the off-gas from the TGA to a mass spectrometer allows for the identification of the molecules being lost at each stage of decomposition, providing mechanistic insights.[20]

Experimental Protocol: TGA/DSC Analysis

- Instrument Preparation:
 - Calibrate the TGA for mass and the DSC for temperature and enthalpy using appropriate standards.
 - Use an inert nitrogen atmosphere with a purge rate of 50 mL/min.
- Sample Preparation:
 - Accurately weigh 5-10 mg of **2-Chloropyrimidine-5-sulfonamide** into an aluminum (for DSC) or platinum/ceramic (for TGA) pan.
- TGA/DSC Method:
 - Equilibrate at 30 °C.
 - Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.
- Data Analysis:
 - DSC: Identify the sharp endotherm corresponding to the melting point.
 - TGA: Determine the onset temperature of decomposition from the mass loss curve. Quantify any mass loss at temperatures below 120°C, which may correspond to solvent or water.

Table 3: Comparison of Analytical Methods for Characterization

Technique	Primary Application	Key Information Provided	Strengths	Limitations
HPLC-UV/PDA	Purity, Assay, Impurity Profiling	Quantitative purity, detection of non-volatile impurities.[5] [6]	High precision and accuracy, robust, stability-indicating.	Requires a reference standard for accurate assay.
HS-GC-FID	Residual Solvent Analysis	Quantification of volatile organic impurities.[7]	High sensitivity for volatiles, avoids matrix effects.	Not suitable for non-volatile analytes, requires headspace sampler.
LC-MS/MS	Identity Confirmation, Impurity ID	Molecular weight, structural fragments.[21]	High sensitivity and specificity, excellent for unknown identification.	Quantitative response can be matrix-dependent.
NMR Spectroscopy	Unambiguous Structure Elucidation	Complete molecular structure, connectivity.	Definitive structural information, non-destructive.	Lower sensitivity, requires higher sample quantity.

| TGA/DSC | Thermal Stability, Solid State | Melting point, decomposition temperature, solvent content.[17] | Small sample size, provides critical stability data. | Does not provide structural information on its own. |

Conclusion: An Integrated Analytical Strategy

No single technique is sufficient for the complete characterization of **2-Chloropyrimidine-5-sulfonamide**. A robust and trustworthy analytical package relies on the orthogonal application of these methods. Chromatography establishes the purity and quantitative profile, mass

spectrometry confirms the molecular weight and provides structural clues, NMR delivers unambiguous structural proof, and thermal analysis defines the material's physical stability. This integrated approach ensures a comprehensive understanding of the molecule, providing the solid analytical foundation required for confident decision-making in drug development.

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